Fmoc-D-HoArg(Pbf)-OH
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Overview
Description
Fmoc-D-HoArg(Pbf)-OH is an arginine derivative . It is used for research purposes and is not sold to patients . It is recognized to be beneficial as an ergogenic dietary substance .
Molecular Structure Analysis
The molecular weight of this compound is 662.80 and its formula is C35H42N4O7S . The IUPAC name is (2R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid .Physical And Chemical Properties Analysis
This compound appears as a solid, white to off-white in color . It is soluble in DMSO at a concentration of 125 mg/mL . The storage conditions vary depending on the form: powder form can be stored at -20°C for 3 years or at 4°C for 2 years, while in solvent form, it can be stored at -80°C for 6 months or at -20°C for 1 month .Scientific Research Applications
Enhanced Synthesis Techniques Research has demonstrated that Fmoc-D-HoArg(Pbf)-OH is a critical building block in peptide synthesis. For example, Cupido et al. (2005) showed that Pbf-protected argininic acid, a component of this compound, could be obtained in high yield using a large excess of nitrosating agent, highlighting an efficient access method to this protected amino acid for Fmoc-solid phase peptide synthesis (Cupido et al., 2005).
Alternative Solvents for SPPS The incorporation of Fmoc-Arg(Pbf)-OH into a growing peptide chain presents challenges due to its poor solubility and reactivity. Research by de la Torre et al. (2020) identified N-butylpyrrolidinone (NBP) as an effective alternative solvent to DMF for SPPS, significantly improving the incorporation efficiency of Fmoc-Arg(Pbf)-OH into peptides (de la Torre et al., 2020).
Optimization of Coupling Reactions The coupling efficiency of Fmoc-Arg(Pbf)-OH with resin has been a focus of several studies. Shen Shu-bao (2012) explored different methods to enhance the yield of this coupling reaction, finding that certain strategies, such as employing DIC/HOBt/DMAP in specific solvent systems, could significantly improve outcomes (Shen Shu-bao, 2012).
Microwave-Assisted Peptide Synthesis The use of microwave irradiation has been investigated as a method to enhance the synthesis of peptides involving Fmoc-Arg(Pbf)-OH. This approach has been shown to increase the efficiency of peptide bond formation, as demonstrated in the synthesis of leuprorelin, where microwave irradiation improved the yield of the target product (Shen Shu-bao, 2009).
Safety and Hazards
Properties
IUPAC Name |
(2R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36)37-17-11-10-16-29(32(40)41)38-34(42)45-19-28-25-14-8-6-12-23(25)24-13-7-9-15-26(24)28/h6-9,12-15,28-29H,10-11,16-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGZBRBJANHMLA-GDLZYMKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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